![molecular formula C27H43Cl2N5O2 B1456636 C 021 dihydrochloride CAS No. 1784252-84-1](/img/structure/B1456636.png)
C 021 dihydrochloride
Overview
Description
C 021 dihydrochloride is a potent antagonist of CCR4 . It has been found to effectively inhibit functional chemotaxis in both humans and mice .
Synthesis Analysis
The synthesis of C 021 dihydrochloride involves a structure-activity relationship study of 2-aminoquinazolines .Molecular Structure Analysis
The molecular weight of C 021 dihydrochloride is 540.57 . Its chemical name is 2- [1,4’-Bipiperidin]-1’-yl- N -cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride .Chemical Reactions Analysis
C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor .Physical And Chemical Properties Analysis
C 021 dihydrochloride is a pale yellow solid . It is soluble in DMSO and water . It should be stored at -20°C .Scientific Research Applications
Chemokine Receptor Antagonist
C 021 dihydrochloride is a potent CCR4 chemokine receptor antagonist . It has been shown to inhibit chemotaxis in humans and mice with IC50 values of 0.14 and 0.039 μM respectively .
Inhibition of CCL22 Binding
C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This suggests its potential use in studies related to chemokine signaling.
Treatment of Hepatic Encephalopathy
In mice treated with azoxymethane (AOM), which induces hepatic encephalopathy, C 021 dihydrochloride reduced liver damage and significantly improved neurological outcomes . This indicates its potential therapeutic application in hepatic encephalopathy.
Research Tool in Life Science
C 021 dihydrochloride is used as a research tool in life science, particularly in studies related to chemokine receptor antagonists .
Pharmacological Research
C 021 dihydrochloride’s potent antagonistic activity against CCR4 makes it a valuable tool in pharmacological research, particularly in the study of diseases where CCR4 plays a key role .
Mechanism of Action
Target of Action
C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor-4 (CCR4) . CCR4 is a G protein-coupled receptor that plays a crucial role in the development and function of the immune system .
Mode of Action
C 021 dihydrochloride interacts with its target, CCR4, by inhibiting functional chemotaxis in both humans and mice . This means it prevents the movement of cells in response to chemical signals. The IC50 values, which represent the concentration of the compound required to inhibit chemotaxis by 50%, are 140 nM for humans and 39 nM for mice . Furthermore, C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM .
Result of Action
The molecular and cellular effects of C 021 dihydrochloride’s action primarily involve the inhibition of chemotaxis in cells expressing the CCR4 receptor . This can impact various immune responses, as chemotaxis is a key process in the movement of cells towards sites of inflammation or injury.
Future Directions
properties
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?
A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.
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